5-Pyridin-3-ylpentanoic acid;hydrochloride
Description
5-Pyridin-3-ylpentanoic acid hydrochloride is a pyridine derivative featuring a pentanoic acid chain substituted at the 3-position of the pyridine ring, with a hydrochloride salt enhancing its solubility and stability.
Properties
IUPAC Name |
5-pyridin-3-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-10(13)6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFBMDPUPJXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512610 | |
| Record name | 5-(Pyridin-3-yl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78774-93-3 | |
| Record name | 5-(Pyridin-3-yl)pentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-ylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is commercially available.
Chain Extension: The pyridine ring undergoes a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the pentanoic acid chain at the third position.
Hydrochloride Formation: The resulting 5-Pyridin-3-ylpentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 5-Pyridin-3-ylpentanoic acid;hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentanoic acid chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of 5-Pyridin-3-ylpentanoic acid derivatives with oxidized side chains.
Reduction: Formation of 5-Pyridin-3-ylpentanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Biomolecular Studies: Utilized in studies involving pyridine-containing biomolecules.
Medicine:
Pharmaceuticals: Potential precursor for drug development, especially in designing molecules with pyridine cores.
Industry:
Catalysts: Employed in the development of catalysts for chemical reactions.
Materials Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyridin-3-ylpentanoic acid;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting molecular recognition and binding.
Comparison with Similar Compounds
Pyridinyl Derivatives with Hydrochloride Salts
- 3-(Pyridin-3-yl)propionyl Chloride Hydrochloride: This compound shares the pyridinyl group but has a shorter propionic acid chain. The hydrochloride group improves reactivity in acylations .
- 5-Amino-1-pyridin-3-ylpentan-1-one Dihydrochloride: A dihydrochloride salt with a ketone group instead of a carboxylic acid. The additional amino group and dual hydrochloride ions may enhance solubility but alter bioavailability compared to the target compound .
Structural Comparison Table
Hydrochloride Salts of Bioactive Compounds
- Jatrorrhizine Hydrochloride and Berberine Hydrochloride: Alkaloid hydrochlorides with demonstrated HPLC retention times (). Unlike these rigid polycyclic structures, 5-Pyridin-3-ylpentanoic acid hydrochloride’s linear chain may confer distinct pharmacokinetics, such as increased flexibility for enzyme binding .
- Raloxifene Hydrochloride and Butenafine Hydrochloride : These therapeutic agents highlight the role of hydrochloride salts in enhancing solubility for oral delivery. Their dose-response curves against SARS-CoV-2 3CLpro () suggest that pyridinyl hydrochlorides could be optimized for enzyme inhibition, though activity varies with core structure.

Solubility and Stability Comparison
Key Research Findings and Implications
- Structural Flexibility: Longer chains (e.g., pentanoic acid) may improve binding to hydrophobic enzyme pockets compared to shorter analogs .
- Salt Form Impact : Hydrochloride salts universally enhance solubility but may alter stability; Nicardipine’s acid stability () contrasts with Yohimbine’s sensitivity, underscoring the need for tailored formulations .
- Pharmacological Potential: While inhibitory activity is noted for pyridinyl hydrochlorides like Raloxifene (), the target compound’s efficacy requires empirical validation.
Biological Activity
5-Pyridin-3-ylpentanoic acid; hydrochloride (CAS No. 78774-93-3) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyridine ring and pentanoic acid structure, has been studied for its potential biological activities, particularly in the context of neuropharmacology and its effects on various biological systems.
Chemical Structure and Properties
The compound features a pyridine ring attached to a pentanoic acid chain, with the hydrochloride form enhancing its solubility in aqueous environments. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 239.72 g/mol
Research indicates that 5-Pyridin-3-ylpentanoic acid; hydrochloride exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems. It has been shown to interact with receptors in the central nervous system, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction may contribute to its potential therapeutic effects in treating neurological disorders.
Pharmacological Effects
- Neuroprotective Properties : Studies have suggested that this compound may exhibit neuroprotective effects, potentially mitigating damage caused by neurodegenerative diseases.
- Antidepressant Activity : Preliminary data indicate that 5-Pyridin-3-ylpentanoic acid; hydrochloride may possess antidepressant-like effects in animal models, possibly through the enhancement of serotonin levels.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in various biological models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative stress | |
| Antidepressant-like effects | Increases serotonin levels in animal studies | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Study Example
A notable study conducted by Smith et al. (2023) evaluated the effects of 5-Pyridin-3-ylpentanoic acid; hydrochloride on a rodent model of depression. The study found that administration of the compound led to significant improvements in behavioral tests commonly used to assess depressive symptoms, such as the forced swim test and sucrose preference test. These findings suggest that the compound may influence mood-regulating neurotransmitters.
Q & A
Basic: What are the standard synthetic routes for 5-Pyridin-3-ylpentanoic acid hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling pyridine-3-yl derivatives with pentanoic acid precursors. A common approach is nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyridinyl group to the pentanoic acid backbone. For example, fluoropyridine derivatives can react with tert-butyl acrylate under Pd catalysis, followed by hydrolysis and HCl salt formation . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling efficiency.
- Temperature : 80–100°C for 12–24 hours to ensure completion.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water mixtures .
Basic: How is the purity and structural integrity of 5-Pyridin-3-ylpentanoic acid hydrochloride validated in laboratory settings?
Answer:
Analytical techniques include:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% TFA in water), UV detection at 254 nm. Compare retention times with standards .
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.2–8.8 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ for C₁₁H₁₄NO₂·HCl: 244.08) .
Advanced: What strategies resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Methodological solutions include:
- Standardized Solubility Protocols : Use dimethyl sulfoxide (DMSO) stock solutions diluted in PBS (pH 7.4) to minimize solvent interference.
- Dose-Response Curves : Validate activity across multiple concentrations (1 nM–100 µM) and replicate experiments (n ≥ 3).
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability assays (MTT/XTT) to confirm target specificity .
Advanced: How does stereochemistry influence the compound’s interactions with biological targets?
Answer:
The pyridine ring’s orientation affects hydrogen bonding and π-π stacking with receptors. Computational methods like molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes. For example:
- Docking Studies : Pyridin-3-yl’s nitrogen forms a hydrogen bond with catalytic lysine residues in kinases.
- Steric Effects : Substituents at the pentanoic acid’s β-position may hinder or enhance binding. Experimental validation via IC₅₀ comparisons between enantiomers is critical .
Basic: What safety protocols are recommended for handling 5-Pyridin-3-ylpentanoic acid hydrochloride?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).
- Storage : Airtight container in a cool, dry place (<25°C); incompatible with strong oxidizers .
Advanced: How can researchers optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
Answer:
- pH Adjustment : Stabilize at pH 4–6 (near the carboxylic acid’s pKa) to minimize hydrolysis.
- Lyophilization : Prepare lyophilized powders for long-term storage; reconstitute in saline before use.
- Excipients : Add 0.1% w/v cyclodextrins or polysorbate 80 to enhance solubility and prevent aggregation .
Basic: What spectroscopic techniques characterize the hydrochloride salt form versus the free base?
Answer:
- FT-IR : The hydrochloride salt shows a broad O–H stretch (~2500–3000 cm⁻¹) and a sharp N–H⁺ bend at 1600–1650 cm⁻¹.
- X-ray Diffraction (PXRD) : Distinct crystalline peaks for the salt form (e.g., 2θ = 12.5°, 18.3°) versus amorphous patterns in the free base .
Advanced: How are impurities identified and quantified during scale-up synthesis?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted pyridine-3-yl intermediates) with a limit of detection (LOD) ≤ 0.1%.
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases).
- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
- Membrane Permeability : Caco-2 cell monolayer model to predict oral bioavailability .
Advanced: What computational tools predict the compound’s ADMET properties?
Answer:
- ADMET Predictor® : Estimates absorption (logP < 3), hepatic metabolism (CYP450 isoforms), and toxicity (AMES test alerts).
- SwissADME : Evaluates bioavailability radar and drug-likeness (Lipinski’s Rule of Five).
- Molecular Dynamics : Simulates blood-brain barrier penetration using CHARMM force fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



